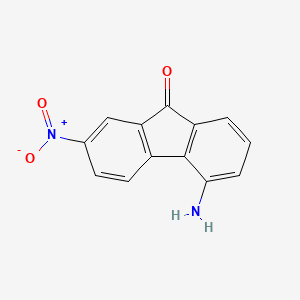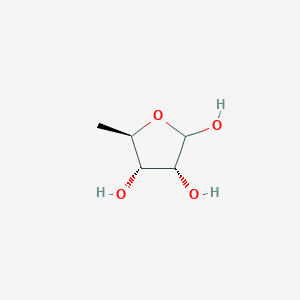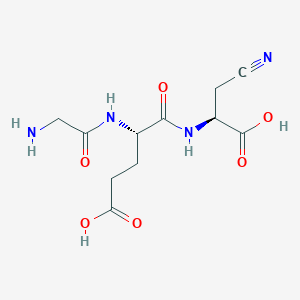
(S)-4-(2-aminoacetamido)-5-((S)-1-carboxy-2-cyanoethylamino)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-Glu-pNA, also known as H-Gly-Glu-p-nitroanilide, is a synthetic chromogenic substrate used in biochemical assays to measure the activity of various proteolytic enzymes. The compound consists of a glycine (Gly) and glutamic acid (Glu) residue linked to a p-nitroaniline (pNA) group. The p-nitroaniline moiety is responsible for the chromogenic properties of the compound, allowing for the detection of enzymatic activity through colorimetric methods.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Glu-pNA typically involves the stepwise coupling of amino acids to the p-nitroaniline group. The process begins with the protection of the amino groups of glycine and glutamic acid to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form active esters. These esters are subsequently coupled to the p-nitroaniline group under mild conditions to yield the desired product. The final step involves the deprotection of the amino groups to obtain the free H-Gly-Glu-pNA compound.
Industrial Production Methods
Industrial production of H-Gly-Glu-pNA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to streamline the coupling and deprotection steps. High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and consistency. The use of large-scale reactors and optimized reaction conditions allows for the efficient production of H-Gly-Glu-pNA in bulk quantities.
化学反応の分析
Types of Reactions
H-Gly-Glu-pNA undergoes various chemical reactions, primarily involving the cleavage of the peptide bond by proteolytic enzymes. The compound is commonly used in enzymatic assays to measure the activity of serine proteases, such as trypsin and chymotrypsin. The cleavage of the peptide bond releases the p-nitroaniline group, which can be detected spectrophotometrically due to its characteristic absorbance at 405 nm.
Common Reagents and Conditions
The enzymatic cleavage of H-Gly-Glu-pNA is typically carried out in buffered aqueous solutions at physiological pH (around 7.4). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-HCl buffer. The reactions are often conducted at temperatures ranging from 25°C to 37°C to mimic physiological conditions.
Major Products Formed
The primary product formed from the enzymatic cleavage of H-Gly-Glu-pNA is free p-nitroaniline, which can be quantified using spectrophotometric methods. The release of p-nitroaniline is directly proportional to the enzymatic activity, allowing for the determination of enzyme kinetics and inhibition.
科学的研究の応用
H-Gly-Glu-pNA has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of the key applications include:
Enzyme Activity Assays: H-Gly-Glu-pNA is widely used as a substrate in enzyme activity assays to measure the activity of proteolytic enzymes. The chromogenic properties of the compound allow for the quantification of enzyme activity through colorimetric methods.
Drug Development: The compound is used in drug development to screen for potential inhibitors of proteolytic enzymes. By measuring the inhibition of enzyme activity in the presence of test compounds, researchers can identify potential drug candidates.
Clinical Diagnostics: H-Gly-Glu-pNA is used in clinical diagnostics to measure the activity of specific enzymes in biological samples. This information can be used to diagnose various diseases and monitor the effectiveness of treatments.
Biochemical Research: The compound is used in biochemical research to study the mechanisms of enzyme action and regulation. By analyzing the cleavage of H-Gly-Glu-pNA, researchers can gain insights into the catalytic properties of enzymes and their interactions with substrates.
作用機序
The mechanism of action of H-Gly-Glu-pNA involves the enzymatic cleavage of the peptide bond between the glycine and glutamic acid residues. Proteolytic enzymes, such as serine proteases, recognize the peptide bond and catalyze its hydrolysis, releasing the p-nitroaniline group. The released p-nitroaniline can be detected spectrophotometrically, allowing for the quantification of enzyme activity. The molecular targets of H-Gly-Glu-pNA are the active sites of proteolytic enzymes, where the catalytic residues interact with the substrate to facilitate the cleavage reaction.
類似化合物との比較
H-Gly-Glu-pNA is one of several chromogenic substrates used to measure enzyme activity. Similar compounds include:
H-Gly-Arg-pNA: This compound is used to measure the activity of trypsin and other arginine-specific proteases. It has a similar structure to H-Gly-Glu-pNA but contains an arginine residue instead of glutamic acid.
H-Gly-Phe-pNA: This substrate is used to measure the activity of chymotrypsin and other phenylalanine-specific proteases. It contains a phenylalanine residue in place of glutamic acid.
H-Gly-Lys-pNA: This compound is used to measure the activity of lysine-specific proteases. It contains a lysine residue instead of glutamic acid.
The uniqueness of H-Gly-Glu-pNA lies in its specificity for glutamic acid-specific proteases, making it a valuable tool for studying enzymes that recognize and cleave glutamic acid residues.
特性
分子式 |
C11H16N4O6 |
|---|---|
分子量 |
300.27 g/mol |
IUPAC名 |
(4S)-4-[(2-aminoacetyl)amino]-5-[[(1S)-1-carboxy-2-cyanoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H16N4O6/c12-4-3-7(11(20)21)15-10(19)6(1-2-9(17)18)14-8(16)5-13/h6-7H,1-3,5,13H2,(H,14,16)(H,15,19)(H,17,18)(H,20,21)/t6-,7-/m0/s1 |
InChIキー |
HFTOYZJDQMYPJK-BQBZGAKWSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC#N)C(=O)O)NC(=O)CN |
正規SMILES |
C(CC(=O)O)C(C(=O)NC(CC#N)C(=O)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
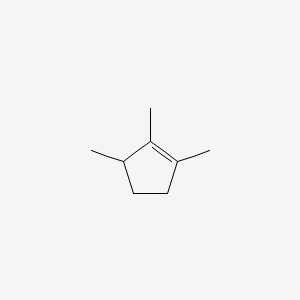
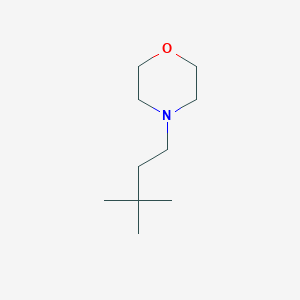
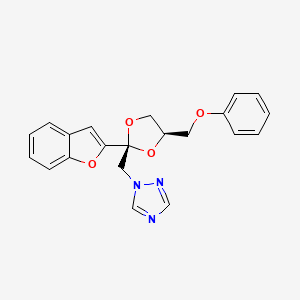
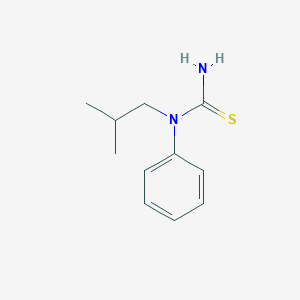

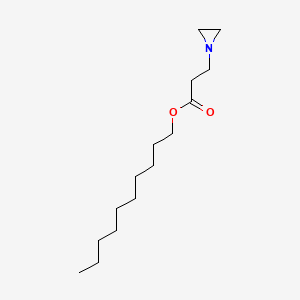
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)

